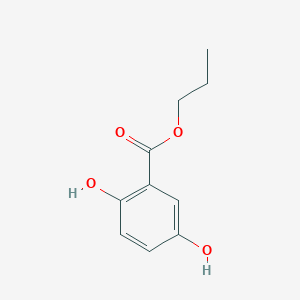
Propyl 2,5-dihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2,5-dihydroxybenzoate is an ester derivative of 2,5-dihydroxybenzoic acid. It is a compound with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol
Preparation Methods
Propyl 2,5-dihydroxybenzoate can be synthesized through the esterification of 2,5-dihydroxybenzoic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions often include heating the mixture under reflux for several hours to achieve a good yield of the ester. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Propyl 2,5-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Propyl 2,5-dihydroxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential use in drug development due to its bioactive properties.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of propyl 2,5-dihydroxybenzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Propyl 2,5-dihydroxybenzoate can be compared with other similar compounds, such as:
Methyl 2,5-dihydroxybenzoate: Similar structure but with a methyl ester group instead of a propyl ester group.
Ethyl 2,5-dihydroxybenzoate: Similar structure but with an ethyl ester group instead of a propyl ester group.
2,5-dihydroxybenzoic acid: The parent compound without the ester group. The uniqueness of this compound lies in its specific ester group, which can influence its physical and chemical properties, as well as its biological activities.
Properties
CAS No. |
3971-27-5 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
propyl 2,5-dihydroxybenzoate |
InChI |
InChI=1S/C10H12O4/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h3-4,6,11-12H,2,5H2,1H3 |
InChI Key |
CQERDQMXNQIBKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















